molecular formula C₂₈H₃₈N₂O₆ B030256 Teludipine CAS No. 108687-08-7

Teludipine

Cat. No. B030256
M. Wt: 498.6 g/mol
InChI Key: DKLVJXTUCNPMDC-FOCLMDBBSA-N
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Description

Molecular Structure Analysis

The molecular structure of Teludipine is characterized by its chemical formula, C28H38N2O6, and its molecular weight, 498.61 . It is a dihydropyridine derivative .


Physical And Chemical Properties Analysis

Teludipine has a molecular formula of C28H38N2O6 and a molecular weight of 498.61 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

  • Multidrug-Resistant Malignancies : Teludipine has been shown to have daunorubicin resistance-reversing activity, which may be useful when combined with chemotherapy in treating multidrug-resistant malignancies. This was demonstrated in a study exploring the effects of R-enantiomer (GR66234A) and L-enantiomer (GR66235A) of telupidine on cell lines displaying the multidrug-resistant phenotype (Tolomeo et al., 1994).

  • Chronic Hepatitis B Treatment : Teludipine, also referred to as telbivudine in some studies, has been found to be effective in treating chronic hepatitis B. It has shown superior effects in improving renal function compared to lamivudine, and its use is considered valuable in clinical practice (Han et al., 2016). Further, telbivudine has demonstrated better outcomes than lamivudine in terms of non-detectable viremia, HBeAg loss, and viral resistance, as indicated in the 2-Year GLOBE trial results (Liaw et al., 2009).

  • Prevention of Mother-to-Child Transmission of Hepatitis B : The use of telbivudine in late pregnancy for highly viremic mothers has been equally effective in reducing hepatitis B mother-to-child transmission when compared with lamivudine (Zhang et al., 2014).

  • Liver Failure Treatment : In patients with liver failure due to chronic HBV infection, short-term treatment with telbivudine has shown superiority over lamivudine in improving patient condition (Wang et al., 2013).

  • General Safety and Efficacy : Telbivudine has been approved for the treatment of chronic hepatitis B, demonstrating antiviral potency and well-tolerated side effects, which suggests its suitability for long-term therapy (Osborn, 2009).

Safety And Hazards

Specific hazards arising from Teludipine are not available in the search results . It is advised that firefighters wear self-contained breathing apparatus if necessary .

properties

IUPAC Name

diethyl 2-[(dimethylamino)methyl]-6-methyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O6/c1-9-34-26(32)23-18(3)29-21(17-30(7)8)25(27(33)35-10-2)24(23)20-14-12-11-13-19(20)15-16-22(31)36-28(4,5)6/h11-16,24,29H,9-10,17H2,1-8H3/b16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLVJXTUCNPMDC-FOCLMDBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Teludipine

CAS RN

108687-08-7
Record name Teludipine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108687087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TELUDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9OJ72BM3O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
M Tolomeo, RA Gancitano, M Musso, F Porretto… - …, 1994 - haematologica.org
… The enantiomers of teludipine show MDR reversing activity in ARNII … of teludipine do not show cytotoxic activity. In conclusion, our results show that the Rand L-enantiomers of teludipine …
Number of citations: 10 www.haematologica.org
M Tolomeo, RA Gancitano, R Perricone… - Anti-Cancer …, 1994 - journals.lww.com
Number of citations: 0 journals.lww.com
M Tolomeo, RA Gancitano, M Musso, F Porretto… - Anti-Cancer …, 1994 - journals.lww.com
… Comparative daunorubicin resistance reversing activity and pharmacokinetics of verapamil, cyclosporin A and R-teludipine (GR66234A) in MDR cells: 82 : Anti-Cancer …
Number of citations: 0 journals.lww.com
T Litman, T Zeuthen, T Skovsgaard, WD Stein - Biochimica et Biophysica …, 1997 - Elsevier
We have studied the interaction between verapamil and other modulators of the P-glycoprotein ATPase from membranes of CR1R12 Chinese hamster ovary cells. Four major …
Number of citations: 224 www.sciencedirect.com
R Hernández-Hernández, M Velasco… - International Congress …, 2002 - Elsevier
Calcium antagonists represent an important group of drugs for treatment of hypertension; they are effective in the whole range of severity of the disease. Dihydropyridine derivatives are …
Number of citations: 5 www.sciencedirect.com
A Roveri, M Coassin, M Maiorino, A Zamburlini… - Archives of biochemistry …, 1992 - Elsevier
One of the major biological targets of free radical oxidations, prone, for anatomical reasons, to oxidative challenges, is the cardiovascular system. In the present paper the effect of …
Number of citations: 203 www.sciencedirect.com
FTM van Amsterdam, E Ratti, F Ursinit - 1992 - academia.edu
One of the major biological targets of free radical oxidations, prone, for anatomical reasons, to oxidative challenges, is the cardiovascular system. In the present paper the effect of …
Number of citations: 2 www.academia.edu
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
RA Mufson, P Rao - Cytokine - karger.com
The receptors for GM-CSF, IL-3 and IL-5 consist of a cytokine specific a chain and a common (3chain, pc. By using a scries of cytoн plasmic truncation mutants of JJC, we previously …
Number of citations: 0 karger.com
M Quartaroli, G Tarter, D Micheli, E Ratti… - Pharmacological …, 1992 - Academic Press
Number of citations: 0

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